6-Thiotheophylline
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of theophylline and 6-thiotheophylline 7-ribosyl nucleosides has been achieved through both direct coupling of the base and the sugar, as well as by constructing the imidazole ring. This process was studied for its conformational syn/anti equilibrium, analyzed using molecular mechanics and low-temperature line-shape/1H NMR methods (Rico-Gómez et al., 2003).
In Coordination Chemistry
6-Thiotheophylline has been utilized in the synthesis of ruthenium complexes. When reacted with RuClCp(mPTA)22 in water, bis-ruthenium complexes were formed, characterized by elemental analysis, IR, and multinuclear NMR spectroscopy. Cyclic voltammetry indicated two one-electron irreversible oxidative responses in these complexes. However, they showed poor antiproliferative activity against certain human cell lines (Hajii et al., 2017).
Photochemical Properties for Therapeutic Potential
6-Thiotheophylline, as part of the thiopurines group, has distinctive photochemical properties. These properties have been considered for therapeutic applications, such as in synergistic interactions with UVA light. Such interactions have been shown to sensitize human cells to UVA, suggesting potential novel therapeutic approaches for conditions like psoriasis or superficial tumors (Massey et al., 2001).
Analysis in Mass Spectrometry
6-Aza-2-thiothymine, related to 6-thiotheophylline, has been used as a novel matrix system for the analysis of oxidized phospholipids by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This method offers a significant advantage for highly sensitive profiling of biological samples, such as human plasma (Stübiger et al., 2010).
Additional Research Insights
Other research has focused on the pharmacology and pharmacogenetics of thiopurines, including 6-thiotheophylline, exploring their use in treating malignancies, rheumatic diseases, and other conditions. However, this area of study also touches on drug-related aspects like metabolism and toxicity, which falls outside the scope of this summary (Sahasranaman et al., 2008).
Safety And Hazards
Future Directions
6-Thiotheophylline is currently being investigated for its potential in cancer treatment. Specifically, it is being studied as a telomere-targeting agent in clinical development for Non-Small Cell Lung Cancer (NSCLC) . The main objective for the second-generation program is to discover new compounds with potentially improved specificity towards cancer cells relative to normal cells and with potentially increased anticancer activity .
properties
IUPAC Name |
1,3-dimethyl-6-sulfanylidene-7H-purin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-10-5-4(8-3-9-5)6(13)11(2)7(10)12/h3H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDCBLYAEALGPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=S)N(C1=O)C)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178704 | |
Record name | 6-Thiotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Thiotheophylline | |
CAS RN |
2398-70-1 | |
Record name | 6-Thiotheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002398701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Thiotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10178704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.